Diflumidone

Description

Propriétés

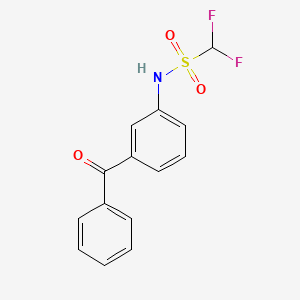

IUPAC Name |

N-(3-benzoylphenyl)-1,1-difluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO3S/c15-14(16)21(19,20)17-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,14,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBDOSAQLCZTSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22737-01-5 (hydrochloride salt) | |

| Record name | Diflumidone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022736852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90177275 | |

| Record name | Diflumidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22736-85-2 | |

| Record name | Diflumidone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022736852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diflumidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIFLUMIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E96467495S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diflumidone: A Technical Overview of its Discovery and Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diflumidone, also identified by the code R-807 and chemically named N-(3-benzoylphenyl)-1,1-difluoromethanesulfonamide, is a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of prostaglandin synthesis, a key pathway in the inflammatory response. This document provides a comprehensive overview of the discovery, history, and pharmacological properties of this compound, with a focus on its anti-inflammatory effects. While initial research in the late 1970s established its potential as an anti-inflammatory agent, its clinical development history remains largely undocumented in readily available literature. This guide consolidates the available scientific information, presenting quantitative data, experimental methodologies, and relevant biochemical pathways to serve as a resource for researchers and professionals in drug development.

Discovery and History

The initial scientific disclosure of this compound as a novel anti-inflammatory agent appeared in the mid-1970s. Identified by the research code R-807, its development is attributed to Riker Laboratories. The early investigations into this compound focused on its capacity to inhibit prostaglandin synthesis, a hallmark of non-steroidal anti-inflammatory drugs. A 1977 study published in Biochemical Pharmacology provided the first detailed insights into its mechanism of action, establishing it as an inhibitor of prostaglandin-endoperoxide synthases[1].

Despite this early promise, the subsequent development and clinical evaluation of this compound are not well-documented in publicly accessible records. There is a notable absence of published clinical trial data, which suggests that its progression through the drug development pipeline may have been halted or that the data was not widely disseminated.

It is important to note that the name "this compound" has also been associated with a fungicide that acts by disrupting mitochondrial function. This appears to be a separate and distinct chemical entity, and this guide will focus exclusively on the anti-inflammatory compound R-807.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid[2][3]. Prostaglandins are lipid compounds that act as key mediators of inflammation, pain, and fever.

The inhibition of prostaglandin synthesis by NSAIDs like this compound accounts for both their therapeutic effects and potential side effects. The COX enzyme exists in at least two isoforms: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the gastric mucosa, and COX-2, which is induced by inflammatory stimuli[3]. The relative selectivity of an NSAID for COX-1 versus COX-2 is a critical determinant of its efficacy and safety profile[3].

The following diagram illustrates the cyclooxygenase pathway and the point of inhibition by this compound.

Caption: Inhibition of Prostaglandin Synthesis by this compound.

Synthesis of this compound

The following diagram outlines a plausible synthetic workflow for a sulfonamide compound.

Caption: Generalized Synthetic Workflow for Sulfonamides.

Pharmacological Data

Quantitative data on the pharmacological properties of this compound is sparse in the available literature. To provide context, the following table includes data for other well-characterized NSAIDs, illustrating the typical parameters assessed.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |

| This compound (R-807) | Data not available | Data not available | Data not available |

| Celecoxib | 82 | 6.8 | 12 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Ibuprofen | 12 | 80 | 0.15 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Piroxicam | 47 | 25 | 1.9 |

Experimental Protocols

The following are generalized experimental protocols representative of those that would have been used to characterize the anti-inflammatory activity of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Assay Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of a substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) to a colored product.

-

Procedure:

-

The test compound (e.g., this compound) is pre-incubated with the COX enzyme in a buffer solution.

-

Arachidonic acid is added to initiate the cyclooxygenase reaction.

-

The peroxidase substrate is then added, and the rate of color development is measured spectrophotometrically.

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of the test compound is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

-

The following diagram illustrates the general workflow for a COX inhibition assay.

Caption: General Workflow for an In Vitro COX Inhibition Assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To evaluate the in vivo anti-inflammatory effect of a test compound in a model of acute inflammation.

Methodology:

-

Animal Model: Typically, rats or mice are used.

-

Procedure:

-

The test compound (e.g., this compound) or a vehicle control is administered orally or intraperitoneally.

-

After a set period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan is made into the hind paw to induce localized inflammation and edema.

-

The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

-

-

Data Analysis:

-

The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.

-

Conclusion

This compound (R-807) was identified in the 1970s as a novel non-steroidal anti-inflammatory drug with a mechanism of action centered on the inhibition of prostaglandin synthesis. While early research established its in vitro activity, the trajectory of its clinical development is not well-documented. The information presented in this guide, based on the available scientific literature, provides a technical foundation for understanding the initial discovery and pharmacological basis of this compound's anti-inflammatory properties. Further research into historical archives and patent databases may be necessary to construct a more complete picture of its development history and to uncover more extensive quantitative data.

References

- 1. Mechanism of action of novel anti-inflammmatory drugs this compound and R-805 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Diflumidone: A Technical Overview of its Chemical Properties, Pharmacological Activity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflumidone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, physicochemical properties, and pharmacological profile. Detailed experimental protocols for assessing its anti-inflammatory activity and mechanism of action are presented, alongside a summary of its known effects on key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Chemical Identity

IUPAC Name: N-(3-benzoylphenyl)-1,1-difluoromethanesulfonamide

Synonyms:

-

This compound

-

This compound [INN]

-

Diflumidona

-

Diflumidonum

-

3'-Benzoyl-1,1-difluoromethanesulfonanilide

-

Methanesulfonamide, N-(3-benzoylphenyl)-1,1-difluoro-

-

R-807

Chemical Structure:

Diflumidone: A Technical Overview of its Molecular Characteristics and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflumidone is a non-steroidal anti-inflammatory drug (NSAID) characterized by its inhibition of cyclooxygenase (COX) enzymes, a critical pathway in the inflammatory process. This technical guide provides a comprehensive overview of the molecular and pharmacological properties of this compound, with a focus on its chemical structure, molecular weight, and its mechanism of action as a prostaglandin synthesis inhibitor. Detailed experimental methodologies and quantitative data are presented to support a deeper understanding of its biochemical activity.

Core Molecular and Physical Data

This compound and its sodium salt are the common forms utilized in research and development. Their fundamental properties are summarized below.

| Property | This compound | This compound Sodium |

| Molecular Formula | C₁₄H₁₁F₂NO₃S[1][2][3] | C₁₄H₁₀F₂NNaO₃S[4][5] |

| Molecular Weight | 311.31 g/mol 311.30 g/mol | 333.29 g/mol |

| Chemical Name | N-(3-benzoylphenyl)-1,1-difluoromethanesulfonamide | - |

| CAS Number | 22736-85-2 | 22737-01-5 |

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. The inhibition of prostaglandin synthesis is the primary mechanism of action for this compound.

The Arachidonic Acid Cascade and COX Inhibition

The inflammatory response is intricately linked to the metabolism of arachidonic acid. When cellular damage occurs, phospholipase A₂ releases arachidonic acid from the cell membrane. The cyclooxygenase (COX) pathway then converts arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various prostaglandins and thromboxanes. This compound acts as an inhibitor of this pathway.

Experimental Protocols

The following are generalized experimental protocols for assessing the anti-inflammatory activity of compounds like this compound by measuring the inhibition of prostaglandin synthesis. These are based on established methodologies for NSAID evaluation.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the potency of a compound in inhibiting the two main isoforms of the COX enzyme.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of this compound for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., Tris-HCl buffer).

-

Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂).

Procedure:

-

Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

Incubation: In a multi-well plate, add the enzyme solution, the test compound at varying dilutions, and the assay buffer. Allow a pre-incubation period for the compound to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a defined incubation period at a controlled temperature (e.g., 37°C), stop the reaction by adding a stopping agent (e.g., a strong acid).

-

Quantification of Prostaglandin Production: Measure the amount of PGE₂ produced in each well using an EIA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition of PGE₂ synthesis against the logarithm of the test compound concentration. Calculate the IC₅₀ value from the resulting dose-response curve.

Conclusion

This compound is a well-characterized NSAID with a clear mechanism of action centered on the inhibition of cyclooxygenase enzymes. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals in the field of drug development and pharmacology. Further investigation into the differential inhibition of COX-1 and COX-2 and in vivo efficacy studies are crucial for the complete characterization of its therapeutic potential.

References

Diflumidone: A Review of its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diflumidone is a non-steroidal anti-inflammatory drug (NSAID) that emerged in the literature in the 1970s. Its primary mechanism of action is the inhibition of prostaglandin synthesis, a key pathway in the inflammatory response. Despite its early promise as an anti-inflammatory agent, there is a notable absence of recent preclinical and clinical data, suggesting that its development was likely discontinued. This guide provides a comprehensive overview of the available scientific information on this compound, focusing on its mechanism of action and the limited knowledge of its potential therapeutic applications.

Introduction

This compound (N-(3-benzoylphenyl)-1,1-difluoromethanesulfonamide) is a compound that was investigated for its anti-inflammatory properties.[1][2] Like other NSAIDs, its therapeutic potential was primarily centered on mitigating inflammation and pain. The historical context of its investigation places it among the numerous NSAIDs developed to target the cyclooxygenase (COX) enzymes.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The principal mechanism of action attributed to this compound is the inhibition of prostaglandin-endoperoxide synthases, more commonly known as cyclooxygenase (COX) enzymes.[1] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

The inhibition of prostaglandin synthesis by this compound was demonstrated in in-vitro studies using microsomes from bovine seminal vesicles. This activity is the basis for its classification as a non-steroidal anti-inflammatory drug. The blockade of prostaglandin E and F biosynthesis is a hallmark of many NSAIDs and is responsible for both their therapeutic effects and some of their side effects.[1]

Signaling Pathway: Prostaglandin Synthesis Inhibition

References

In Vitro Biological Activity of Diflumidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Diflumidone is a benzophenone derivative belonging to the NSAID class of drugs.[1] The anti-inflammatory, analgesic, and antipyretic properties of NSAIDs are primarily attributed to their ability to block the activity of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[2] Prostaglandins are lipid compounds that play a central role in mediating acute and chronic inflammation.[3] Understanding the in vitro biological activity of this compound is essential for elucidating its therapeutic potential and guiding further drug development efforts.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary mechanism of action of this compound, like other NSAIDs, is the inhibition of the COX enzymes, COX-1 and COX-2.[4] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins (e.g., PGE2, PGF2α), prostacyclin, and thromboxane.[5]

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary source of prostaglandins that mediate pain and inflammation.

By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby mitigating the inflammatory response. The relative inhibitory activity of this compound against COX-1 and COX-2 would determine its efficacy and side-effect profile.

Signaling Pathway: Arachidonic Acid Cascade

The following diagram illustrates the arachidonic acid cascade and the point of intervention for this compound.

Quantitative In Vitro Activity Data

| Target Enzyme | Parameter | Value | Reference |

| Cyclooxygenase-1 (COX-1) | IC50 | Data not available | - |

| Cyclooxygenase-2 (COX-2) | IC50 | Data not available | - |

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. A lower IC50 value indicates a more potent inhibitor. The ratio of COX-1 IC50 to COX-2 IC50 is used to determine the selectivity of an NSAID.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments that would be conducted to characterize the biological activity of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is designed to determine the potency and selectivity of this compound in inhibiting the COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound

-

Reference NSAIDs (e.g., celecoxib for COX-2 selectivity, indomethacin as a non-selective inhibitor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, phenol)

-

Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

-

96-well plates

-

Incubator

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound and reference NSAIDs in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of test concentrations.

-

Enzyme Reaction:

-

In a 96-well plate, add the assay buffer, cofactors, and either COX-1 or COX-2 enzyme to each well.

-

Add the various concentrations of this compound or reference NSAIDs to the respective wells. Include a vehicle control (solvent only).

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate at 37°C for a defined period (e.g., 10 minutes).

-

-

Termination of Reaction: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

Quantification of Prostaglandin Production:

-

Measure the concentration of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of COX activity for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

In Vitro Leukocyte Migration (Chemotaxis) Assay

This assay assesses the potential of this compound to inhibit the migration of leukocytes, a key process in inflammation.

Objective: To evaluate the effect of this compound on leukocyte chemotaxis in vitro.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a specific leukocyte cell line (e.g., neutrophils)

-

This compound

-

Chemoattractant (e.g., fMLP, C5a, or a chemokine like IL-8)

-

Culture medium (e.g., RPMI 1640)

-

Boyden chamber apparatus or Transwell® inserts (with a porous membrane, typically 3-5 µm pore size for leukocytes)

-

Staining solution (e.g., Diff-Quik)

-

Microscope

Procedure:

-

Cell Preparation: Isolate leukocytes from human peripheral blood or culture a leukocyte cell line. Resuspend the cells in culture medium at a defined concentration.

-

Assay Setup:

-

Place the chemoattractant in the lower chamber of the Boyden chamber or the well of the multi-well plate.

-

Place the Transwell® insert into the well.

-

In a separate tube, pre-incubate the leukocyte suspension with various concentrations of this compound or a vehicle control for 30 minutes at 37°C.

-

Add the pre-incubated cell suspension to the upper chamber of the Transwell® insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to allow cell migration (e.g., 1-3 hours).

-

Cell Staining and Counting:

-

Remove the Transwell® inserts.

-

Wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

-

Data Analysis:

-

Calculate the average number of migrated cells for each treatment condition.

-

Express the data as a percentage of the migration observed in the vehicle control.

-

Determine if this compound significantly inhibits leukocyte migration in a dose-dependent manner.

-

Conclusion

This compound exerts its anti-inflammatory effects through the well-established mechanism of cyclooxygenase inhibition, leading to a reduction in prostaglandin synthesis. While specific quantitative data on its in vitro activity, such as IC50 values, are not prominently available in the current body of scientific literature, the experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of its pharmacological profile. Further research to quantify the inhibitory potency and selectivity of this compound against COX-1 and COX-2 is crucial for a complete understanding of its therapeutic potential and for guiding its development and clinical application. The methodologies and conceptual framework presented herein offer a clear path for researchers and drug development professionals to undertake such investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Factors involved in ‘Chemotactism’ of Leucocytes in vitro | Semantic Scholar [semanticscholar.org]

Diflumidone's Cyclooxygenase Inhibition Profile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflumidone is a nonsteroidal anti-inflammatory drug (NSAID) that has been recognized for its effects on the cyclooxygenase (COX) pathway. As with other NSAIDs, its mechanism of action involves the inhibition of prostaglandin synthesis. This technical guide provides a detailed overview of the available information regarding this compound's interaction with COX enzymes, outlines general experimental protocols for assessing COX inhibition, and visualizes the relevant signaling pathways.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting prostaglandin-endoperoxide synthases, more commonly known as cyclooxygenase (COX) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Quantitative Data on Cyclooxygenase Inhibition

Specific IC50 values for this compound against COX-1 and COX-2 are not available in the reviewed literature. The following table summarizes the qualitative inhibitory profile of this compound based on existing research.

| Target Enzyme | Inhibition Profile | Source |

| Cyclooxygenase (COX) | Inhibits prostaglandin synthesis | [1] |

Experimental Protocols for Cyclooxygenase Inhibition Assays

While specific experimental protocols for this compound are not detailed in the available literature, a generalized in vitro protocol for assessing COX-1 and COX-2 inhibition is provided below. This represents a standard methodology used in the field.

In Vitro Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay measures the inhibition of COX-1 and COX-2 in a physiologically relevant environment.

1. Materials and Reagents:

-

Fresh human venous blood collected in heparinized tubes.

-

Lipopolysaccharide (LPS) for COX-2 induction.

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Arachidonic acid (substrate).

-

Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).

-

Phosphate-buffered saline (PBS).

-

Incubator, centrifuge, and microplate reader.

2. COX-1 Inhibition Assay (Thromboxane B2 Measurement):

-

Aliquots of whole blood are pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Clotting is initiated by the addition of arachidonic acid, and the samples are incubated for 60 minutes at 37°C to allow for platelet aggregation and TXB2 production.

-

The reaction is stopped by placing the samples on ice and adding a COX inhibitor (e.g., indomethacin) at a high concentration.

-

Samples are centrifuged to separate the serum.

-

The concentration of TXB2 in the serum, a stable metabolite of the COX-1 product thromboxane A2, is measured using an EIA kit.

-

The IC50 value is calculated by determining the concentration of the test compound that causes 50% inhibition of TXB2 production compared to the vehicle control.

3. COX-2 Inhibition Assay (Prostaglandin E2 Measurement):

-

Aliquots of whole blood are incubated with LPS (e.g., 10 µg/mL) for 24 hours at 37°C to induce COX-2 expression in monocytes.

-

After the induction period, the blood is treated with various concentrations of the test compound or vehicle control and incubated for a specified time (e.g., 30-60 minutes) at 37°C.

-

Arachidonic acid is added to initiate the enzymatic reaction, and the samples are incubated for an additional 30 minutes.

-

The reaction is stopped, and plasma is separated by centrifugation.

-

The concentration of PGE2, a primary product of COX-2 in this system, is measured in the plasma using an EIA kit.

-

The IC50 value is calculated by determining the concentration of the test compound that causes 50% inhibition of PGE2 production compared to the vehicle control.

Signaling Pathways

This compound's primary therapeutic effect is mediated through the inhibition of the arachidonic acid cascade. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by COX and lipoxygenase (LOX) enzymes.

Arachidonic Acid Cascade

Caption: The Arachidonic Acid Cascade and points of NSAID inhibition.

Generalized Experimental Workflow for COX Inhibition Assay

The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound on COX enzymes.

Caption: A generalized workflow for in vitro COX inhibition assays.

Conclusion

This compound is an NSAID that functions by inhibiting the cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. While its general mechanism of action is understood, specific quantitative data regarding its differential inhibition of COX-1 and COX-2 are not well-documented in publicly accessible scientific literature. The provided experimental protocol and signaling pathway diagrams offer a foundational understanding of how a compound like this compound would be evaluated and its mechanism within the broader context of the arachidonic acid cascade. Further research would be necessary to fully characterize the specific COX inhibition profile of this compound.

References

Diflumidone: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

The primary anti-inflammatory mechanism of Diflumidone is its potent inhibition of prostaglandin synthetase, the enzyme complex responsible for converting arachidonic acid into prostaglandins. Prostaglandins are key lipid mediators that play a central role in the inflammatory cascade, contributing to vasodilation, increased vascular permeability, pain, and fever. By blocking prostaglandin synthesis, this compound effectively mitigates these cardinal signs of inflammation.

The enzyme complex, more commonly known as cyclooxygenase (COX), exists in at least two isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. Most traditional NSAIDs inhibit both COX-1 and COX-2 to varying degrees.

Quantitative Data on Anti-inflammatory Activity

Comprehensive quantitative data for this compound, such as the half-maximal inhibitory concentration (IC50) for COX-1 and COX-2 enzymes, and specific percentages of prostaglandin synthesis inhibition, are not extensively reported in the available scientific literature. However, to provide a comparative context for researchers, the following tables illustrate how such data are typically presented for NSAIDs.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Indomethacin | 0.1 | 5.2 | 0.02 |

| Ibuprofen | 13 | 344 | 0.04 |

| Celecoxib | 15 | 0.04 | 375 |

Note: The data for Indomethacin, Ibuprofen, and Celecoxib are representative values from the literature and are provided for illustrative purposes.

Table 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

| Compound | Dose (mg/kg) | Inhibition of Edema (%) |

| This compound | Data Not Available | Data Not Available |

| Indomethacin | 5 | ~50-60% |

| Phenylbutazone | 100 | ~40-50% |

Note: The data for Indomethacin and Phenylbutazone are representative values from the literature and are provided for illustrative purposes.

Key Signaling Pathways in Inflammation

This compound's inhibition of prostaglandin synthesis directly impacts downstream signaling. Furthermore, the inflammatory process involves complex intracellular signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are often modulated by NSAIDs.

Prostaglandin Synthesis Pathway

This pathway illustrates the conversion of arachidonic acid to various prostaglandins and the point of inhibition by NSAIDs like this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. While direct effects of this compound on this pathway are not well-documented, NSAIDs can indirectly influence it by reducing prostaglandin-mediated activation.

MAPK Signaling Pathway

The MAPK pathways are involved in cellular responses to a variety of external stimuli and play a role in the production of inflammatory mediators.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of compounds like this compound.

In Vitro Prostaglandin Synthetase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the activity of prostaglandin synthetase (cyclooxygenase).

Materials:

-

Bovine seminal vesicle microsomes (as a source of prostaglandin synthetase)

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Reference NSAID (e.g., Indomethacin)

-

Phosphate buffer (pH 7.4)

-

Reduced glutathione

-

Hemoglobin

-

Trichloroacetic acid (TCA)

-

Thiobarbituric acid (TBA)

-

Spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a microsomal suspension from bovine seminal vesicles in phosphate buffer.

-

Reaction Mixture: In a test tube, combine the microsomal suspension, reduced glutathione, and hemoglobin in phosphate buffer.

-

Compound Addition: Add various concentrations of this compound (or the reference NSAID) dissolved in a suitable solvent (e.g., ethanol, DMSO). Include a vehicle control.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20 minutes).

-

Termination of Reaction: Stop the reaction by adding TCA.

-

Quantification of Malondialdehyde (MDA): Add TBA reagent and heat the mixture in a boiling water bath for 15 minutes. This forms a colored product with MDA, a byproduct of prostaglandin synthesis.

-

Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.

-

Calculation: Calculate the percentage inhibition of prostaglandin synthetase activity for each concentration of this compound compared to the vehicle control. Determine the IC50 value from the dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

Objective: To evaluate the acute anti-inflammatory activity of this compound in a rat model.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

This compound (test compound)

-

Reference NSAID (e.g., Indomethacin, 10 mg/kg)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

-

Grouping: Randomly divide the animals into groups (n=6-8 per group):

-

Group 1: Vehicle control

-

Group 2: Reference NSAID

-

Groups 3-n: Different doses of this compound

-

-

Fasting: Fast the animals overnight with free access to water.

-

Compound Administration: Administer the vehicle, reference drug, or this compound orally via gavage.

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculation:

-

Calculate the increase in paw volume (edema) at each time point by subtracting the baseline volume from the post-injection volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

-

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating the anti-inflammatory properties of a test compound.

Conclusion

This compound is an effective anti-inflammatory agent with a primary mechanism of action centered on the inhibition of prostaglandin synthesis. While specific quantitative data on its interaction with COX isoforms and other inflammatory pathways remains to be fully elucidated in publicly available literature, the experimental protocols and pathway diagrams provided in this guide offer a robust framework for its further investigation and characterization. This document serves as a valuable technical resource for scientists and researchers dedicated to the discovery and development of novel anti-inflammatory therapeutics.

Methodological & Application

Diflumidone: In Vitro Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and protocols for the in vitro evaluation of Diflumidone, a non-steroidal anti-inflammatory drug (NSAID). The information is intended for researchers, scientists, and drug development professionals investigating the pharmacological properties of this compound.

Abstract

This compound is a benzoyl-phenyl methanesulfonamide derivative with demonstrated anti-inflammatory properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. This document outlines detailed protocols for essential in vitro assays to characterize the activity of this compound, including cyclooxygenase (COX) inhibition, nuclear factor-kappa B (NF-κB) activation, cell proliferation (MTT assay), and apoptosis (Annexin V staining). Furthermore, it provides visual representations of the key signaling pathways involved to facilitate a deeper understanding of this compound's molecular interactions. While comprehensive protocols are provided, specific quantitative data for this compound, such as IC50 values across various cell lines and assays, are not extensively available in publicly accessible literature. The data presented in the tables below are representative values for comparative purposes and may not reflect the exact values for this compound.

Data Presentation

Cyclooxygenase Inhibition

This compound is known to inhibit prostaglandin E2 synthesis from arachidonic acid, indicating its activity as a cyclooxygenase inhibitor. The following table provides representative IC50 values for COX-1 and COX-2 inhibition by NSAIDs.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| This compound | Data not available | Data not available |

| Indomethacin | 0.063 | 0.48 |

| Diclofenac | 0.611 | 0.63 |

| Meloxicam | 36.6 | 4.7 |

| Aspirin | 3.57 | 29.3 |

NF-κB Inhibition

The NF-κB signaling pathway is a critical regulator of inflammation. The inhibitory effect of compounds on this pathway can be quantified using reporter assays.

| Compound | Cell Line | IC50 (µM) |

| This compound | Data not available | Data not available |

| QNZ (EVP4593) | HNSCC cell lines | 1 - >10 |

| MLN4924 | HNSCC cell lines | 0.8 - 17.4 |

| TPCA-1 | HNSCC cell lines | <1 |

Cytotoxicity (Cell Proliferation)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

| Compound | Cell Line | IC50 (µM) |

| This compound | Data not available | Data not available |

| Cisplatin | A549 (Lung) | ~5-15 |

| Doxorubicin | MCF-7 (Breast) | ~0.1-1 |

Apoptosis Induction

The Annexin V assay is used to detect apoptosis, a form of programmed cell death.

| Compound | Cell Line | Apoptosis (%) |

| This compound | Data not available | Data not available |

| Leflunomide | BE(2)-C (Neuroblastoma) | 68.9 |

| Leflunomide | SK-N-DZ (Neuroblastoma) | 34.4 |

| Leflunomide | SK-N-F1 (Neuroblastoma) | 36.6 |

Signaling Pathway and Experimental Workflow Diagrams

Cyclooxygenase (COX) Signaling Pathway

Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound.

NF-κB Signaling Pathway

Caption: NF-κB signaling pathway, a potential target for anti-inflammatory drugs.

Experimental Workflow: In Vitro COX Inhibition Assay

Caption: General workflow for an in vitro cyclooxygenase (COX) inhibition assay.

Experimental Workflow: MTT Cell Proliferation Assay

Caption: Workflow for determining cell proliferation and cytotoxicity using the MTT assay.

Apoptosis Signaling Pathways (Intrinsic and Extrinsic)

Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors: Hematin, L-epinephrine

-

Substrate: Arachidonic Acid

-

This compound and reference inhibitors (e.g., Indomethacin, Celecoxib) dissolved in DMSO

-

96-well plates

-

Plate reader capable of measuring colorimetric or fluorometric output

-

Stop solution (e.g., 1 M HCl)

-

PGE2 immunoassay kit

Protocol:

-

Prepare the reaction mixture containing COX Assay Buffer and cofactors.

-

Add the COX-1 or COX-2 enzyme to the wells of a 96-well plate.

-

Add various concentrations of this compound or reference inhibitors to the wells. Include a vehicle control (DMSO).

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding a stop solution.

-

Quantify the amount of Prostaglandin E2 (PGE2) produced using a specific immunoassay kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NF-κB Reporter Assay

Objective: To assess the effect of this compound on the activation of the NF-κB signaling pathway.

Materials:

-

Cell line stably or transiently expressing an NF-κB-driven reporter gene (e.g., luciferase or β-galactosidase)

-

Cell culture medium and supplements

-

This compound and reference inhibitors (e.g., QNZ)

-

NF-κB activating agent (e.g., TNF-α, IL-1β)

-

96-well white opaque plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed the reporter cell line in a 96-well white opaque plate and allow cells to adhere overnight.

-

Treat the cells with various concentrations of this compound or a reference inhibitor for a predetermined time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activating agent (e.g., TNF-α) for an appropriate duration (e.g., 6-8 hours).

-

Lyse the cells using a lysis buffer.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Normalize the NF-κB reporter activity to a control reporter (if applicable) or to total protein concentration.

-

Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound.

-

Determine the IC50 value.

MTT Cell Proliferation Assay

Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on a selected cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell proliferation.

Annexin V Apoptosis Assay

Objective: To determine if this compound induces apoptosis in a selected cell line.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound at various concentrations for a specified time (e.g., 24-48 hours). Include positive and negative controls.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).

-

Compare the percentage of apoptotic cells in this compound-treated samples to the control samples.

Application Notes and Protocols: Diflumidone for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the experimental use of Diflumidone, a non-steroidal anti-inflammatory agent. The following sections cover its mechanism of action, formulation for in vitro and in vivo studies, and standardized protocols for assessing its activity.

Product Information and Properties

This compound is a non-steroidal anti-inflammatory drug (NSAID). Its fundamental properties are crucial for designing and interpreting experiments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(3-benzoylphenyl)-1,1-difluoromethanesulfonamide | |

| Molecular Formula | C₁₄H₁₁F₂NO₃S | |

| Molecular Weight | 311.31 g/mol | |

| Synonyms | R-807, Diflumidonum | |

| CAS Number | 22736-85-2 | |

| Formulation | Available as this compound and this compound Sodium |

Mechanism of Action

This compound functions as an anti-inflammatory agent primarily by inhibiting the biosynthesis of prostaglandins. It targets prostaglandin-endoperoxide synthases (cyclooxygenase enzymes, COX-1 and COX-2), which are critical for converting arachidonic acid into prostaglandin precursors. This inhibition reduces the production of prostaglandins E and F, key mediators of inflammation, pain, and fever.

Signaling Pathway: Prostaglandin Biosynthesis

The diagram below illustrates the conversion of arachidonic acid to prostaglandins and highlights the inhibitory action of this compound. Non-steroidal anti-inflammatory drugs (NSAIDs) act by blocking the cyclooxygenase (COX) enzymes. This prevents the synthesis of prostaglandins that cause pain, fever, and inflammation.

Application Notes and Protocols for the Quantification of Diflumidone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Diflumidone, a non-steroidal anti-inflammatory drug (NSAID), in various matrices. While specific validated methods for this compound are not widely published, the protocols outlined below are adapted from established and validated methods for structurally similar compounds, particularly other fenamate NSAIDs like flufenamic acid and mefenamic acid. These methods are intended to serve as a robust starting point for the development and validation of specific assays for this compound.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations.

Principle

This compound is separated from potential impurities and excipients on a reversed-phase HPLC column and quantified using ultraviolet (UV) detection.

Experimental Protocol

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

-

Data acquisition and processing software.

Chromatographic Conditions:

-

Column: C18, 5 µm particle size, 4.6 x 250 mm (or similar)

-

Mobile Phase: Acetonitrile and 10 mM phosphoric acid (60:40, v/v)

-

Flow Rate: 1.1 mL/min

-

Detection Wavelength: 280 nm

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

Preparation of Solutions:

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation (Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes.

-

Dilute to volume with the mobile phase and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

Dilute the filtrate with the mobile phase to a final concentration within the calibration range.

-

Analysis:

-

Inject the blank (mobile phase), followed by the working standard solutions and the sample solutions into the HPLC system.

-

Record the chromatograms and measure the peak area for this compound.

-

Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

Workflow Diagram

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma and urine, for pharmacokinetic and bioequivalence studies.

Principle

This compound and an internal standard (IS) are extracted from the biological matrix. The analytes are then separated by liquid chromatography and detected by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

Instrumentation:

-

Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Data acquisition and analysis software.

Chromatographic Conditions:

-

Column: C18, 3.5 µm particle size, 2.1 x 50 mm (or similar)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Program:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.1-4.0 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

MRM Transitions (Hypothetical - requires optimization):

-

This compound: Precursor ion (e.g., [M-H]⁻) → Product ion

-

Internal Standard (e.g., a stable isotope-labeled this compound or a structurally similar NSAID): Precursor ion → Product ion

-

-

Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Sample Preparation (Plasma - Protein Precipitation):

-

To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Transfer to an autosampler vial for injection.

Workflow Diagram

UV-Visible Spectrophotometry Method

This is a simple and cost-effective method for the determination of this compound in bulk and simple pharmaceutical formulations.

Principle

The quantitative determination is based on the measurement of the absorbance of a this compound solution at its wavelength of maximum absorption (λmax).

Experimental Protocol

Instrumentation:

-

UV-Visible Spectrophotometer with matched quartz cuvettes (1 cm path length).

Method Parameters:

-

Solvent: Methanol

-

Wavelength of Maximum Absorption (λmax): To be determined by scanning a solution of this compound between 200-400 nm. Based on similar compounds, it is expected to be in the range of 280-350 nm.

-

Calibration Range: To be determined based on the molar absorptivity of this compound. A typical range for NSAIDs is 2-20 µg/mL.

Preparation of Solutions:

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the linear range.

-

Sample Preparation (Bulk Drug): Prepare a solution of known concentration of the bulk drug in methanol.

Analysis:

-

Record the absorbance of the blank (methanol), working standard solutions, and sample solutions at the determined λmax.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Determine the concentration of this compound in the sample solution from the calibration curve.

Workflow Diagram

Diflumidone: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Data Presentation

Given the absence of specific published preclinical dosage data for diflumidone, the following tables provide a framework for organizing experimentally determined data. Researchers should use these templates to record their findings for easy comparison and analysis.

Table 1: In Vitro Efficacy of this compound

| Cell Line/Enzyme Assay | Endpoint | IC50 (µM) | Test Compound | Positive Control |

| Ovine COX-1 | PG Synthesis Inhibition | Data to be determined | This compound | Indomethacin |

| Ovine COX-2 | PG Synthesis Inhibition | Data to be determined | This compound | Celecoxib |

| Murine Macrophages (e.g., RAW 264.7) | PGE2 Production Inhibition | Data to be determined | This compound | Dexamethasone |

| Human Whole Blood Assay | COX-1 Inhibition (ex vivo) | Data to be determined | This compound | Aspirin |

| Human Whole Blood Assay | COX-2 Inhibition (ex vivo) | Data to be determined | This compound | Rofecoxib |

Table 2: In Vivo Anti-inflammatory Activity of this compound in Rodent Models

| Animal Model | Species/Strain | Route of Administration | Dosage (mg/kg) | % Inhibition of Edema/Arthritis | Positive Control (Dosage) |

| Carrageenan-Induced Paw Edema | Rat (Wistar) | Oral (p.o.) | Data to be determined | Data to be determined | Indomethacin (5-10 mg/kg) |

| Carrageenan-Induced Paw Edema | Mouse (BALB/c) | Oral (p.o.) | Data to be determined | Data to be determined | Diclofenac (10-20 mg/kg) |

| Adjuvant-Induced Arthritis | Rat (Lewis) | Oral (p.o.) | Data to be determined | Data to be determined | Methotrexate (0.1-1 mg/kg) |

Table 3: Pharmacokinetic Parameters of this compound in Rodents

| Species/Strain | Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) |

| Rat (Sprague-Dawley) | Intravenous (i.v.) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Rat (Sprague-Dawley) | Oral (p.o.) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Mouse (C57BL/6) | Intravenous (i.v.) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Mouse (C57BL/6) | Oral (p.o.) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

In Vitro Protocols

1. Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

-

Materials:

-

Ovine COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Indomethacin (non-selective COX inhibitor control)

-

Celecoxib (selective COX-2 inhibitor control)

-

Assay buffer (e.g., Tris-HCl)

-

Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

-

-

Procedure:

-

Prepare a series of dilutions of this compound and control compounds.

-

In a microplate, add the COX enzyme (either COX-1 or COX-2) to the assay buffer.

-

Add the test or control compound to the respective wells and incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a further period (e.g., 10 minutes) at 37°C.

-

Stop the reaction by adding a stopping agent (e.g., a solution of citric acid).

-

Measure the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound and the controls.

-

Determine the IC50 value (the concentration that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.

-

In Vivo Protocols

2. Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating the acute anti-inflammatory activity of NSAIDs.

-

Animals: Male Wistar rats (150-200 g).

-

Materials:

-

Carrageenan (1% w/v in sterile saline)

-

This compound (test compound)

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

-

-

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer this compound, indomethacin, or vehicle orally (p.o.) or intraperitoneally (i.p.).

-

After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

3. Pharmacokinetic Study in Rodents

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound.

-

Animals: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).

-

Materials:

-

This compound

-

Vehicle for intravenous (i.v.) and oral (p.o.) administration

-

Blood collection supplies (e.g., heparinized tubes)

-

LC-MS/MS system for drug quantification

-

-

Procedure:

-

Intravenous Administration:

-

Administer a single i.v. bolus dose of this compound via the tail vein.

-

Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the retro-orbital plexus or tail vein.

-

-

Oral Administration:

-

Administer a single oral dose of this compound by gavage.

-

Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

-

Sample Processing:

-

Centrifuge the blood samples to separate the plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.

-

Analyze the plasma samples to determine the concentration of this compound at each time point.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).

-

-

Visualization of Signaling Pathways and Workflows

Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Anti-inflammatory Assay

Caption: Workflow for in vivo anti-inflammatory screening.

Logical Relationship for Dosage Determination

Caption: Logical approach for preclinical dose determination.

Measuring the COX Inhibition Profile of Diflumidone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflumidone is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, primarily COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Understanding the inhibitory activity and selectivity of this compound against COX-1 and COX-2 is crucial for characterizing its pharmacological profile, including its potential efficacy and gastrointestinal side-effect liability.

This document provides detailed application notes and standardized protocols for measuring the in vitro inhibition of COX-1 and COX-2 by this compound. The following sections outline the necessary reagents, equipment, and step-by-step procedures for conducting enzymatic and cell-based assays to determine the half-maximal inhibitory concentrations (IC50) of this compound.

Signaling Pathway of Prostaglandin Synthesis and COX Inhibition

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane. The COX enzymes then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various prostaglandins, including PGE2. NSAIDs like this compound act by blocking the active site of the COX enzymes, thereby preventing the synthesis of PGH2 and subsequent prostaglandins.

Quantitative Data Summary

Due to the limited availability of recent, publicly accessible data specifically detailing the IC50 values of this compound for COX-1 and COX-2 using modern assay techniques, the following table is presented as an illustrative example of how such data should be structured. Researchers are encouraged to generate experimental data to populate this table.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| This compound | Data to be determined | Data to be determined | Data to be calculated |

| Celecoxib (Control) | 15 | 0.05 | 300 |

| Ibuprofen (Control) | 10 | 25 | 0.4 |

Note: The values for Celecoxib and Ibuprofen are representative and may vary depending on the specific assay conditions.

Experimental Protocols

In Vitro COX-1/COX-2 Enzymatic Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on purified ovine or human COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate.

Workflow for Enzymatic Assay:

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

This compound

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

150 µL of Assay Buffer

-

10 µL of Heme

-

10 µL of COX-1 or COX-2 enzyme solution

-

10 µL of this compound dilution or vehicle (for control)

-

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution.

-

Immediately add 10 µL of TMPD solution.

-

Incubate the plate at 37°C for 2 minutes.

-

Measure the absorbance at 590 nm using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by plotting percent inhibition versus log concentration.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment using human whole blood. COX-1 activity is determined by measuring thromboxane B2 (TXB2) production, while COX-2 activity is assessed by measuring prostaglandin E2 (PGE2) production after stimulation with lipopolysaccharide (LPS).

Workflow for Human Whole Blood Assay:

Materials:

-

Freshly drawn human venous blood collected in heparin-containing tubes

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

TXB2 and PGE2 ELISA kits

-

Centrifuge

Procedure for COX-1 Activity:

-

Aliquot 500 µL of whole blood into microcentrifuge tubes.

-

Add 5 µL of this compound dilutions or vehicle.

-

Incubate at 37°C for 30 minutes to allow for drug-enzyme interaction.

-

Allow the blood to clot by incubating at 37°C for 1 hour.

-

Centrifuge at 2,000 x g for 10 minutes to separate the serum.

-

Collect the serum and measure the TXB2 concentration using a specific ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition and determine the IC50 value.

Procedure for COX-2 Activity:

-

Aliquot 500 µL of whole blood into microcentrifuge tubes.

-

Add 5 µL of this compound dilutions or vehicle.

-

Add 10 µL of LPS (10 µg/mL final concentration) to induce COX-2 expression.

-

Incubate at 37°C for 24 hours.

-

Centrifuge at 2,000 x g for 10 minutes to pellet the blood cells.

-

Collect the plasma and measure the PGE2 concentration using a specific ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition and determine the IC50 value.

Conclusion

The protocols described provide robust and reproducible methods for characterizing the inhibitory profile of this compound against COX-1 and COX-2. The enzymatic assay is suitable for initial screening and mechanistic studies, while the human whole blood assay offers a more physiologically relevant model that accounts for plasma protein binding and cell-based interactions. Accurate determination of the COX-1/COX-2 selectivity of this compound is essential for predicting its therapeutic window and potential for adverse effects.

Application Notes and Protocols for Fungal Growth Inhibition Assays using a Novel Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The development of novel antifungal agents is crucial to combatting invasive fungal infections. This document provides detailed application notes and protocols for evaluating the in vitro antifungal activity of a novel compound, hereafter referred to as "the test compound," using standardized fungal growth inhibition assays. The methodologies described herein are based on established protocols for determining the minimum inhibitory concentration (MIC) of an antifungal agent against various fungal species.

Fungi are eukaryotic organisms that can cause a range of diseases in humans, from superficial skin infections to life-threatening systemic infections, particularly in immunocompromised individuals.[1] Antifungal drugs target specific structures or pathways in fungal cells, such as the cell membrane, cell wall, or nucleic acid synthesis.[2][3][4][5] Common classes of antifungals include azoles, polyenes, and echinocandins. The determination of in vitro susceptibility of a fungal isolate to an antifungal agent is a critical step in the drug development process and for guiding clinical therapy.

Data Presentation

The antifungal activity of the test compound is quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This data is crucial for comparing the efficacy of a new compound to existing antifungal drugs.

Table 1: In Vitro Antifungal Activity of the Test Compound Against Various Fungal Pathogens

| Fungal Species | Strain | Test Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 0.5 | 1 | 0.25 |

| Candida glabrata | ATCC 90030 | 1 | 16 | 0.5 |

| Candida krusei | ATCC 6258 | 0.25 | 64 | 1 |

| Candida parapsilosis | ATCC 22019 | 0.5 | 2 | 0.5 |

| Candida tropicalis | ATCC 13803 | 1 | 4 | 1 |

| Aspergillus fumigatus | ATCC 204305 | 2 | >64 | 0.5 |

| Aspergillus flavus | ATCC 204304 | 4 | >64 | 1 |

| Cryptococcus neoformans | ATCC 66031 | 0.25 | 8 | 0.25 |

Experimental Protocols

The following protocols describe the standardized methods for determining the MIC of the test compound against pathogenic fungi. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique for antifungal susceptibility testing.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol details the steps for performing a broth microdilution assay to determine the MIC of the test compound.

Materials:

-

Test compound stock solution (e.g., in DMSO)

-

Fungal isolates (e.g., Candida spp., Aspergillus spp.)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator (35°C)

-

Sterile saline (0.85%)

-

0.5 McFarland standard

-

Positive control antifungal agents (e.g., Fluconazole, Amphotericin B)

Procedure:

-

Preparation of Antifungal Solutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in RPMI 1640 medium to achieve a range of concentrations (e.g., 0.03 to 16 µg/mL).

-

Prepare similar dilutions for the positive control antifungals.

-

-

Inoculum Preparation:

-

Subculture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

-

Harvest fungal colonies and suspend them in sterile saline.

-